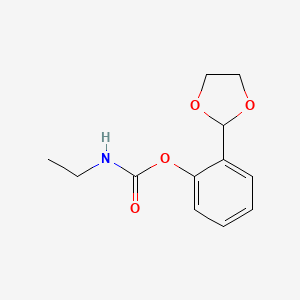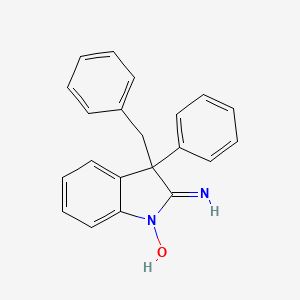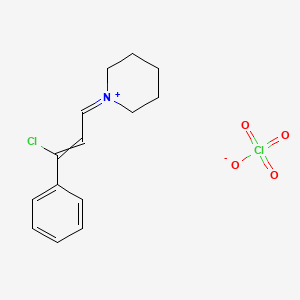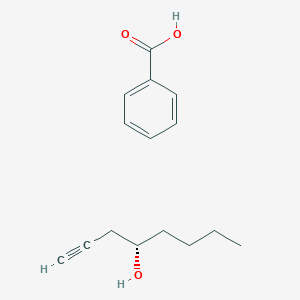
2-(1,3-Dioxolan-2-yl)phenyl ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxolan-2-yl)phenyl ethylcarbamate is an organic compound that features a dioxolane ring attached to a phenyl group and an ethylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)phenyl ethylcarbamate typically involves the formation of the dioxolane ring through the acetalization of carbonyl compounds with ethylene glycol in the presence of an acid catalyst . The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, while the ethylcarbamate moiety can be added through a carbamation reaction using ethyl chloroformate and a suitable amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)phenyl ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding lactones or cleavage products.
Reduction: The compound can be reduced to form alcohols or amines depending on the reducing agent used.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Electrophiles like bromine (Br₂) or chlorine (Cl₂) can be used under acidic conditions.
Major Products
Oxidation: Lactones or cleavage products.
Reduction: Alcohols or amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)phenyl ethylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Mechanism of Action
The mechanism by which 2-(1,3-Dioxolan-2-yl)phenyl ethylcarbamate exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects . The dioxolane ring provides stability and resistance to hydrolysis, making it an effective protecting group in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1,3-dioxolane
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
- 2-(3-(1,3-dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(1,3-Dioxolan-2-yl)phenyl ethylcarbamate is unique due to its combination of a dioxolane ring, phenyl group, and ethylcarbamate moiety. This structure provides a balance of stability, reactivity, and potential bioactivity that is not commonly found in other similar compounds .
Properties
CAS No. |
61405-69-4 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
[2-(1,3-dioxolan-2-yl)phenyl] N-ethylcarbamate |
InChI |
InChI=1S/C12H15NO4/c1-2-13-12(14)17-10-6-4-3-5-9(10)11-15-7-8-16-11/h3-6,11H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
VSZOZYLSHOICAM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OC1=CC=CC=C1C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1'-[(4-tert-Butylphenyl)methylene]dipiperidine](/img/structure/B14570023.png)



![Cyclopentanone, 2,5-bis[(2-hydroxyphenyl)methylene]-](/img/structure/B14570040.png)


![4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]amino}butanoic acid](/img/structure/B14570053.png)


![1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methoxyphenyl)amino]-](/img/structure/B14570072.png)

